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Compound of Interest

N-(2-chlorophenyl)-4-
Compound Name:
methoxybenzamide

CAS No.: 7465-92-1

Cat. No.: B1607059

Get Quote

Executive Summary

N-(2-chlorophenyl)-4-methoxybenzamide (CAS: 7465-92-1) serves as a critical "probe
molecule" in medicinal chemistry. It is extensively used to investigate the ortho-effect in
benzamide scaffolds—a structural motif prevalent in antipsychotics (e.g., Sulpiride), histone
deacetylase (HDAC) inhibitors, and Sigma-1 receptor ligands.

This guide details the utility of this compound in Structure-Activity Relationship (SAR) studies.
Unlike simple benzamides, the 2-chloro substituent introduces significant torsional strain,
forcing the amide bond out of planarity with the N-phenyl ring. This conformational restriction,
combined with the electronic donation of the 4-methoxy group, makes it an ideal model for
mapping the steric and electronic requirements of a target binding pocket.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Before initiating biological assays, researchers must account for the solubility and stability
profiles dictated by the lipophilic substituents.

Parameter Data Relevance to Assay

N-(2-chlorophenyl)-4-
IUPAC Name i Standard nomenclature
methoxybenzamide

CAS Number 7465-92-1 Procurement verification
Molecular Weight 261.70 g/mol Molarity calculations
Formula C14H12CINO2 Elemental analysis

Moderate lipophilicity; requires
LogP (Calc) ~3.3 i
DMSO for stock solutions

Solubilt DMSO (>20 mg/mL), Ethanol Critical: Do not use aqueous
olubili
Y (Hot), Water (Insoluble) buffers for stock prep

) Probes steric tolerance of
Geometry Non-planar (Twisted) o
binding pockets

Scientific Rationale: The "Why" in SAR

In drug design, this molecule answers two specific questions about a biological target:

o The "Ortho-Effect” (Steric Probe): The 2-chloro group at the ortho position of the aniline ring
creates steric clash with the amide hydrogen and carbonyl oxygen. This forces the N-phenyl
ring to twist approximately 60° out of plane relative to the amide group.

o Hypothesis Testing: If this compound is more active than the unsubstituted analogue, the
target binding pocket likely requires a non-planar, twisted conformation (atropisomer-like
preference).

o Metabolic Stability: The ortho-chloro group blocks enzymatic hydrolysis by amidases, often
extending half-life (
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e The Para-Methoxy Effect (Electronic Probe): The 4-methoxy group acts as a hydrogen bond
acceptor and an electron-donating group (EDG).

o Hypothesis Testing: It probes the presence of specific H-bond donor residues (e.g., Serine,
Threonine) in the target's distal pocket.

Experimental Protocols
Protocol A: High-Fidelity Synthesis (Acid Chloride
Method)

While carbodiimide coupling (EDC/HOBt) is common, the Acid Chloride method is preferred for
this specific substrate due to the weak nucleophilicity of the sterically hindered 2-chloroaniline.

Reagents:

4-Methoxybenzoyl chloride (1.0 equiv)

2-Chloroaniline (1.0 equiv)[1]

Triethylamine (TEA) (1.2 equiv) or Pyridine

Dichloromethane (DCM) (Anhydrous)

Workflow:

Preparation: Dissolve 2-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-
bottom flask under Nitrogen atmosphere.

» Base Addition: Add TEA (12 mmol) and cool the mixture to 0°C using an ice bath.

e Acylation: Add 4-methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. The reaction
is exothermic; maintain temperature <5°C to prevent side reactions.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC
(Hexane:Ethyl Acetate 3:1).

o Work-up:
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o Wash organic layer with 1M HCI (removes unreacted amine).
o Wash with Sat. NaHCOs (removes unreacted acid).

o Wash with Brine, dry over MgSQa4, and concentrate in vacuo.

 Purification (Crucial): Recrystallize from hot Ethanol. This yields high-purity crystals suitable
for X-ray diffraction or biological screening.

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Context: Benzamides are classic scaffolds for Sigma-1 receptor ligands (CNS targets). This
protocol validates the compound's affinity.

Materials:

¢ Ligand: [3H]-(+)-Pentazocine (specific Sigma-1 radioligand).

e Test Compound: N-(2-chlorophenyl)-4-methoxybenzamide (dissolved in DMSO).
o Tissue: Rat brain membrane homogenates or CHO cells overexpressing Sigma-1.
Step-by-Step:

o Stock Prep: Prepare a 10 mM stock of the test compound in 100% DMSO. Serial dilute in
assay buffer (50 mM Tris-HCI, pH 7.4) to range from 0.1 nM to 10 pM. Final DMSO
concentration must be <1%.

* Incubation:
o Mix 100 uL Membrane homogenate (approx. 20 pg protein).
o Add 50 pL [3H]-(+)-Pentazocine (2 nM final).
o Add 50 pL Test Compound (varying concentrations).

e Equilibrium: Incubate at 37°C for 120 minutes.
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» Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%
polyethyleneimine) using a cell harvester.

e Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation
counting.

o Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal dose-response).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix when using this molecule in a drug
discovery campaign.
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Hit Identification:

Benzamide Scaffold

Test Compound:
N-(2-chlorophenyl)-4-methoxybenzamide

Screening

Biological Assay
(e.g., Sigma-1 Binding)

High Potency Low Potency

(IC50 < 100 nM) (IC50 > 10 pM)

Mechanism: Mechanism:
Pocket prefers TWISTED conformation. Pocket is STERICALLY restricted.
Ortho-Cl locks active shape. Ortho-ClI causes clash.

: Optimization Strategy: : : Optimization Strategy:
: 1. Maintain Ortho-substitution l I 1.Remove Ortho-Cl
I |
|
1 I

Click to download full resolution via product page

Caption: SAR Decision Tree. Interpreting potency data to determine the topological
requirements of the target binding pocket.

Structural Validation (Quality Control)

Before biological testing, confirm the structure. The unique ortho-chloro substitution provides
distinct NMR signals.

e 'H NMR (DMSO-ds, 500 MHz):
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o Amide NH: Singlet, ~9.5-10.0 ppm (Downfield shift due to H-bonding and electron
withdrawal).

o 4-Methoxy Group: Singlet, ~3.8 ppm (Integration: 3H).
o Aromatic Region:
» Look for the AA'BB' system of the 4-methoxy ring (two doublets, ~7.0 and 7.9 ppm).

» Look for the ABCD system of the 2-chlorophenyl ring (multiplets, distinct due to
asymmetry).

o Crystal Structure Note: X-ray diffraction studies confirm the dihedral angle between the
benzene rings is approximately 59°, validating the "twisted" conformation hypothesis [1].

References

o Crystal structure of N-(4-chlorophenyl)-4-methoxybenzamide. (Note: This reference
describes the para-chloro analogue, which serves as the planar control against the twisted
ortho-chloro target). PubMed Central. Available at: [Link]

e Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective
sigma-1 protein ligands.PubMed. Available at: [Link]

» Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor
Xa inhibitor. (Demonstrates the utility of the methoxy-benzamide scaffold in clinical drugs).
PubMed. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: SAR Profiling & Optimization using N-
(2-chlorophenyl)-4-methoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607059/docs#application-note-sar-profiling-
optimization-using-n-2-chlorophenyl-4-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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